3-(piperidin-4-ylmethyl)-1H-indole
Overview
Description
Synthesis Analysis
The synthesis of 3-(piperidin-4-ylmethyl)-1H-indoles typically involves a multi-step chemical process. Santos et al. (2015) described the synthesis of a series of these compounds using a three-step approach, starting from a hit derived from high-throughput screening against Plasmodium falciparum. Their synthesis highlighted the compound's potential as a novel antimalarial chemotype (Santos et al., 2015). Similarly, Król et al. (2022) detailed the synthesis of enantiomerically pure 3-(piperidin-3-yl)-1H-indole derivatives, showcasing the importance of stereochemistry in the synthesis of such compounds (Król et al., 2022).
Molecular Structure Analysis
The molecular structure of 3-(piperidin-4-ylmethyl)-1H-indoles has been elucidated through various spectroscopic techniques. Shalaby et al. (2014) conducted a detailed study on the stereochemical structure of dispiro[3H-indole-3,2′-pyrrolidine-3′,3″-piperidines], providing insights into the molecular conformation and spatial arrangement of these compounds (Shalaby et al., 2014).
Chemical Reactions and Properties
The reactivity and chemical properties of 3-(piperidin-4-ylmethyl)-1H-indoles are influenced by their functional groups and structural framework. For instance, Moriya et al. (1980) explored the preparation and reactions of 3-(aminomethylene)-3H-indoles, demonstrating the versatility of the indole nucleus in undergoing various chemical transformations (Moriya et al., 1980).
Scientific Research Applications
Corrosion Inhibition
3-Amino alkylated indoles, including derivatives of 3-(piperidin-4-ylmethyl)-1H-indole, have been studied for their efficacy as corrosion inhibitors for mild steel in acidic environments. Research conducted by Verma et al. (2016) demonstrated that these compounds exhibit high inhibition efficiency, with the inhibition performance improving with the increasing ring size of the amino group. The study utilized a combination of gravimetric, electrochemical, and surface morphology analyses, alongside quantum chemical calculations and molecular dynamics simulations, to understand the interaction of these inhibitors with mild steel surfaces (Verma et al., 2016).
Rearrangement Reactions in Synthetic Chemistry
Hallett et al. (2000) investigated an unusual DAST-mediated rearrangement reaction involving the indole nucleus, specifically focusing on a compound structurally related to 3-(piperidin-4-ylmethyl)-1H-indole. The reaction's stereo- and regiochemical outcomes were analyzed using stereochemical markers and low-temperature NMR experiments (Hallett et al., 2000).
Future Directions
properties
IUPAC Name |
3-(piperidin-4-ylmethyl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-2-4-14-13(3-1)12(10-16-14)9-11-5-7-15-8-6-11/h1-4,10-11,15-16H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYWCJOLDLYIOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188645 | |
Record name | 1H-Indole, 3-(4-piperidinylmethyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(piperidin-4-ylmethyl)-1H-indole | |
CAS RN |
3515-49-9 | |
Record name | Indole, 3-(4-piperidylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003515499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indole, 3-(4-piperidinylmethyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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